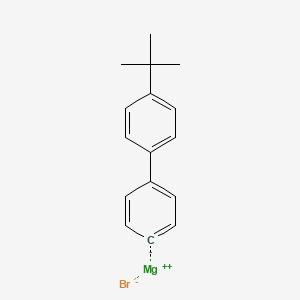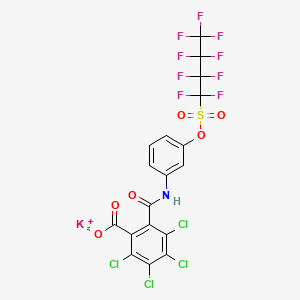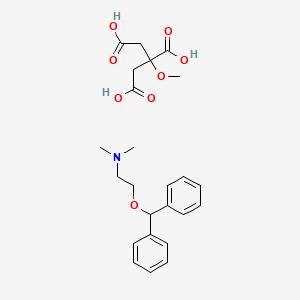
2-benzhydryloxy-N,N-dimethylethanamine;2-methoxypropane-1,2,3-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzhydryloxy-N,N-dimethylethanamine;2-methoxypropane-1,2,3-tricarboxylic acid is a compound that combines two distinct chemical entities. The first part, 2-benzhydryloxy-N,N-dimethylethanamine, is known for its applications in various fields, including pharmaceuticals. The second part, 2-methoxypropane-1,2,3-tricarboxylic acid, is a tricarboxylic acid derivative. Together, these compounds exhibit unique properties that make them valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzhydryloxy-N,N-dimethylethanamine typically involves the reaction of benzhydrol with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
For 2-methoxypropane-1,2,3-tricarboxylic acid, the synthesis involves the esterification of citric acid with methanol. This reaction is typically catalyzed by an acid catalyst and carried out under reflux conditions to achieve the desired product .
Industrial Production Methods
Industrial production of these compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The processes are designed to be efficient and environmentally friendly, adhering to industry standards and regulations .
Análisis De Reacciones Químicas
Types of Reactions
2-benzhydryloxy-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
2-methoxypropane-1,2,3-tricarboxylic acid primarily undergoes esterification and hydrolysis reactions. Esterification involves the reaction with alcohols in the presence of an acid catalyst, while hydrolysis involves breaking down the ester bonds using water and a base or acid catalyst .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Esterification: Alcohols, acid catalysts.
Hydrolysis: Water, base or acid catalysts.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted amines or ethers.
Esterification: Esters.
Hydrolysis: Carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
2-benzhydryloxy-N,N-dimethylethanamine is widely used in pharmaceutical research for its potential therapeutic properties. It is studied for its effects on the central nervous system and its potential as an antihistamine .
2-methoxypropane-1,2,3-tricarboxylic acid is used in the synthesis of various organic compounds and as a chelating agent in industrial applications. It is also studied for its potential use in biodegradable polymers and as a precursor for the synthesis of other tricarboxylic acid derivatives .
Mecanismo De Acción
The mechanism of action of 2-benzhydryloxy-N,N-dimethylethanamine involves its interaction with histamine receptors in the body. By blocking these receptors, it prevents the action of histamine, thereby reducing allergic reactions and symptoms .
2-methoxypropane-1,2,3-tricarboxylic acid acts as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in various industrial applications, including water treatment and metal extraction .
Comparación Con Compuestos Similares
Similar Compounds
Diphenhydramine: Similar to 2-benzhydryloxy-N,N-dimethylethanamine, it is used as an antihistamine.
Citric Acid: Similar to 2-methoxypropane-1,2,3-tricarboxylic acid, it is a tricarboxylic acid used in various industrial applications.
Uniqueness
2-benzhydryloxy-N,N-dimethylethanamine is unique due to its specific interaction with histamine receptors, making it a potent antihistamine. 2-methoxypropane-1,2,3-tricarboxylic acid is unique for its methoxy group, which enhances its chelating properties compared to other tricarboxylic acids .
Propiedades
Fórmula molecular |
C24H31NO8 |
|---|---|
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
2-benzhydryloxy-N,N-dimethylethanamine;2-methoxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H21NO.C7H10O7/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-14-7(6(12)13,2-4(8)9)3-5(10)11/h3-12,17H,13-14H2,1-2H3;2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13) |
Clave InChI |
ASDBZPGDZBFZAH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.COC(CC(=O)O)(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


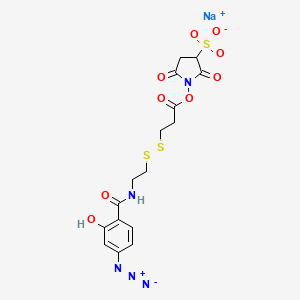


![N-[2-Hydroxy-5-[(1S)-1-hydroxy-2-[[(1S)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide](/img/structure/B13415204.png)
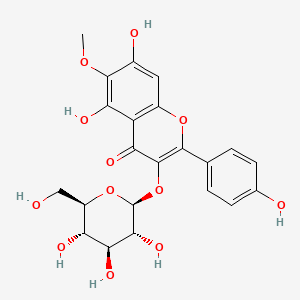
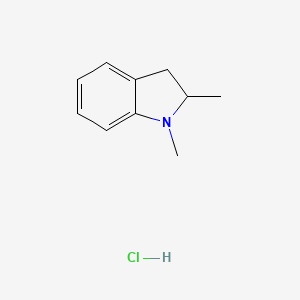

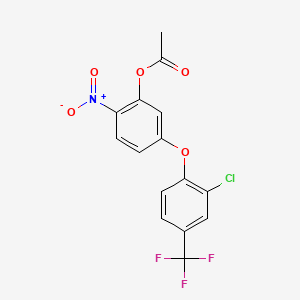

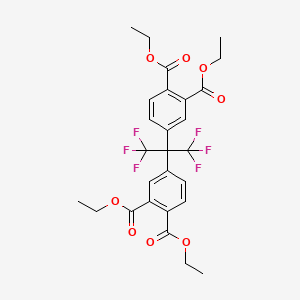
![8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid](/img/structure/B13415252.png)

